1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-methanesulfonylpiperazine
Description
Properties
IUPAC Name |
[2-(cyclopropylmethoxy)pyridin-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-23(20,21)18-8-6-17(7-9-18)15(19)13-4-5-16-14(10-13)22-11-12-2-3-12/h4-5,10,12H,2-3,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFPYXZTGOPEMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=NC=C2)OCC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-methanesulfonylpiperazine typically involves multiple steps. One common method involves the initial formation of the pyridine ring followed by the introduction of the cyclopropylmethoxy group. The piperazine ring is then introduced, and the methanesulfonyl group is added in the final steps. Reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-methanesulfonylpiperazine can undergo various chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as amines or ethers .
Scientific Research Applications
1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-methanesulfonylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-methanesulfonylpiperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Piperazine Ring
The piperazine ring is a privileged scaffold in medicinal chemistry. Key comparisons include:
Sulfonyl Substituents
- Target Compound : The 4-methanesulfonyl group is a small, electron-withdrawing substituent that enhances solubility and hydrogen-bond acceptor capacity.
Acyl/Carbonyl-Linked Groups
- 1-Aroyl-4-(4-methoxyphenyl)piperazines (): Substituents like 2-fluoro-, 2-chloro-, or 2-hydroxybenzoyl alter electronic properties and hydrogen-bonding networks. For example, the 2-hydroxybenzoyl derivative forms intramolecular hydrogen bonds, influencing conformation .
Aromatic vs. Heteroaromatic Cores
Physicochemical and Structural Properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-methanesulfonylpiperazine, and how can reaction conditions be optimized?
- Methodology : Utilize a multi-step approach:
- Step 1 : Synthesize the pyridine-4-carbonyl intermediate via coupling reactions (e.g., Suzuki-Miyaura for cyclopropylmethoxy substitution) .
- Step 2 : Introduce the methanesulfonyl group to the piperazine ring using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC .
- Optimization : Monitor reaction progress with TLC and adjust temperature/pH to minimize byproducts.
Q. How should researchers characterize the compound’s purity and structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substituent positions (e.g., cyclopropylmethoxy protons at δ 0.5–1.2 ppm; piperazine backbone at δ 3.0–4.0 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for accurate mass determination) .
- X-ray Crystallography : Resolve stereochemistry and crystal packing (e.g., chair conformation of piperazine ring observed in similar derivatives) .
Q. What safety protocols are critical during handling and storage?
- Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation, as seen in structurally related piperazines .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the sulfonyl group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological targets?
- Approach :
- Analog Synthesis : Modify substituents (e.g., replace cyclopropylmethoxy with other alkoxy groups) and assess activity changes .
- Target Screening : Use radioligand binding assays for GPCRs or enzymatic inhibition studies (e.g., kinase panels) .
- Data Analysis : Apply statistical models (e.g., QSAR) to correlate substituent properties (logP, polar surface area) with activity .
Q. What experimental strategies resolve contradictions in solubility and bioavailability data?
- Solubility Enhancement :
- Use co-solvents (e.g., DMSO/PEG mixtures) or formulate as salts (e.g., hydrochloride, as in ).
- Bioavailability Testing :
- Perform parallel artificial membrane permeability assays (PAMPA) and compare with in vivo pharmacokinetic profiles .
Q. How can polymorphic forms of the compound be identified and controlled during synthesis?
- Techniques :
- XRPD : Detect crystalline vs. amorphous phases (e.g., sharp peaks vs. broad halos) .
- DSC/TGA : Monitor thermal stability and phase transitions (e.g., melting points of polymorphs) .
- Control : Adjust crystallization solvents (e.g., ethanol for Form I vs. acetone for Form II) .
Q. What advanced analytical methods validate interactions with biological macromolecules?
- Biophysical Assays :
- SPR/Surface Plasmon Resonance : Measure binding kinetics to proteins (e.g., KD values) .
- Cryo-EM : Visualize compound-enzyme complexes at near-atomic resolution .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
